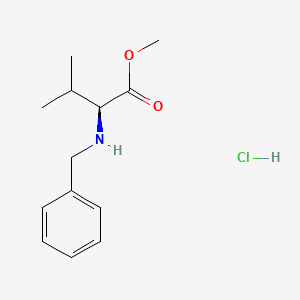

(S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFZNEINMPTYRU-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718499 | |

| Record name | Methyl N-benzyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-72-1 | |

| Record name | L-Valine, N-(phenylmethyl)-, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177721-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-benzyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride, a derivative of valine, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and nutritional science. This compound is recognized for its ergogenic properties and possible therapeutic applications.

- Molecular Formula : C₁₃H₂₀ClNO₂

- Molecular Weight : 257.76 g/mol

- CAS Number : 177721-72-1

Ergogenic Effects

Research indicates that amino acid derivatives, including this compound, may enhance physical performance by influencing anabolic hormone secretion and providing energy during exercise. These compounds are often used as dietary supplements aimed at improving mental performance and mitigating exercise-induced muscle damage .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar compounds. For instance, a series of (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues were synthesized and evaluated for their efficacy against seizures. The results indicated that certain analogues exhibited significant anticonvulsant activity in both the maximal electroshock (MES) and the chemoconvulsant models, suggesting that structural modifications can enhance therapeutic effects .

Case Studies

- Anticonvulsant Screening :

- Nutritional Supplementation :

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Hormonal Regulation : The compound influences the secretion of hormones such as insulin and growth hormone, which are vital for muscle anabolism.

- Neurotransmitter Modulation : Its analogues have been shown to interact with GABA receptors, potentially leading to increased inhibitory neurotransmission, which is beneficial in managing seizure disorders .

Research Findings Summary Table

Preparation Methods

Core Synthesis Strategy

The primary route for synthesizing (S)-methyl 2-(benzylamino)-3-methylbutanoate hydrochloride involves a two-step process: amide bond formation followed by hydrochloride salt precipitation . The reaction begins with (S)-3-methyl-2-butanol and benzylamine under catalytic conditions, typically employing acid or base catalysts to facilitate nucleophilic substitution. The intermediate methyl ester is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Overview:

-

Amine-Alcohol Condensation :

(S)-3-methyl-2-butanol reacts with benzylamine in the presence of a catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (80–100°C). This step forms the chiral (S)-methyl 2-(benzylamino)-3-methylbutanoate ester via nucleophilic acyl substitution. -

Salt Formation :

The free base ester is dissolved in a polar solvent (e.g., ethanol or methanol) and treated with concentrated hydrochloric acid, inducing precipitation of the hydrochloride salt.

Catalytic Optimization and Stereochemical Control

The stereochemical integrity of the final product hinges on the chiral starting material, (S)-3-methyl-2-butanol, which preserves the (S)-configuration throughout the synthesis. Catalysts play a dual role in accelerating the reaction and minimizing racemization. For instance, Lewis acids (e.g., ZnCl₂) enhance electrophilicity at the carbonyl carbon, while protic acids (e.g., HCl) stabilize intermediates without compromising chirality.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher rates vs. side reactions |

| Catalyst Loading | 5–10 mol% | Balance between cost and efficiency |

| Reaction Time | 6–12 hours | Ensures complete conversion |

Industrial-Scale Production and Process Intensification

Large-Scale Reaction Design

Industrial synthesis prioritizes cost efficiency and reproducibility . The amine-alcohol condensation is conducted in continuous-flow reactors to enhance heat transfer and reduce reaction time. Solvent selection (e.g., toluene or dichloromethane) aids in azeotropic water removal, shifting equilibrium toward ester formation. Post-reaction, the mixture undergoes distillation to recover unreacted benzylamine and solvent, achieving >90% atom economy.

Hydrochloride Salt Crystallization

Salt formation is optimized through antisolvent crystallization . Adding hydrochloric acid to a methanol solution of the ester induces rapid nucleation, with cooling (0–5°C) enhancing crystal growth. Industrial protocols report yields of 85–92% with ≥99% enantiomeric excess (ee) when using high-purity HCl gas.

Purification and Quality Control

Recrystallization Techniques

The hydrochloride salt is purified via gradient recrystallization from ethanol-water mixtures. Slow cooling (1°C/min) produces monodisperse crystals, while repeated washes with cold ether remove residual benzylamine. Analytical HPLC confirms purity (>99.5%), with chiral columns verifying stereochemical retention.

Byproduct Management

Common impurities include dimerized esters and racemized byproducts . These are mitigated through:

-

pH control during salt formation (pH 2–3 optimal).

-

Adsorbent filtration using activated carbon or silica gel.

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

| Aspect | Academic Protocol | Industrial Protocol |

|---|---|---|

| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., Amberlyst-15) |

| Solvent | Ethanol | Toluene-DCM blends |

| Crystallization | Batch cooling | Continuous antisolvent addition |

| Yield | 70–80% | 85–92% |

Q & A

Q. What are the key steps and critical parameters in the synthesis of (S)-methyl 2-(benzylamino)-3-methylbutanoate hydrochloride?

The synthesis involves a reductive amination and hydrogenolysis sequence. First, methyl (2S)-2-amino-3-methylbutanoate hydrochloride is reacted with benzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under nitrogen to form the benzyl-protected intermediate. Critical parameters include:

- Stoichiometry : Equimolar benzaldehyde and substrate (29.0 mmol each) with excess NaBH(OAc)₃ (2 eq) .

- Purification : Column chromatography (hexane/ethyl acetate) yields 88% of the intermediate.

- Hydrogenolysis : Pd/C (20 wt%) in ethyl acetate under H₂ removes the benzyl group, followed by HCl treatment to yield the final compound (71% yield) .

Q. How is the stereochemical purity of this compound confirmed experimentally?

- 1H-NMR Analysis : Key signals include δ 8.98–8.76 ppm (broad NH₃⁺ peaks in DMSO-d₆) and δ 3.88 ppm (methoxy group). Integration ratios confirm the absence of diastereomers .

- Chiral HPLC : Recommended for quantifying enantiomeric excess (EE) using columns like Chiralpak AD-H or similar .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or eye exposure. Work in a fume hood due to hygroscopic and irritant properties .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up the synthesis of this compound?

- Solvent Selection : Dichloroethane minimizes side reactions compared to THF, which may reduce stereoselectivity .

- Catalyst Loading : Increase Pd/C to 30 wt% for faster hydrogenolysis while monitoring H₂ pressure (1–3 atm) to avoid over-reduction .

- In-Situ Monitoring : Use TLC (Rf = 0.3 in 7:3 hexane/ethyl acetate) or LCMS ([M+H]+ = 254.2) to track reaction progress .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Perform assays (e.g., enzyme inhibition, cell viability) across a concentration gradient (0.1–100 µM) to identify non-linear effects .

- Metabolite Profiling : Use LC-HRMS to detect degradation products (e.g., free amino acid derivatives) that may interfere with bioactivity .

Q. How does the benzylamino group influence the compound’s interaction with biological targets compared to other alkylamino derivatives?

- Molecular Docking : Compare binding affinities of benzylamino vs. ethylamino analogs to targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock Vina .

- Pharmacokinetic Studies : Measure logP (experimental: ~1.8) and plasma stability to assess the impact of lipophilicity on membrane permeability .

Methodological Considerations

Q. What techniques are recommended for analyzing enantiomeric excess (EE) in synthesized batches?

- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) .

- Circular Dichroism (CD) : Compare CD spectra with a reference standard to detect racemization during storage .

Q. How can researchers troubleshoot low yields during the hydrogenolysis step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.